(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 128600-22-6
VCID: VC21226599
InChI: InChI=1S/C15H21BrN2O3/c1-3-18-6-4-5-11(18)9-17-15(20)12-7-10(16)8-13(21-2)14(12)19/h7-8,11,19H,3-6,9H2,1-2H3,(H,17,20)/t11-/m0/s1
SMILES: CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Molecular Formula: C15H21BrN2O3
Molecular Weight: 357.24 g/mol

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide

CAS No.: 128600-22-6

Cat. No.: VC21226599

Molecular Formula: C15H21BrN2O3

Molecular Weight: 357.24 g/mol

* For research use only. Not for human or veterinary use.

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide - 128600-22-6

Specification

CAS No. 128600-22-6
Molecular Formula C15H21BrN2O3
Molecular Weight 357.24 g/mol
IUPAC Name 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-methoxybenzamide
Standard InChI InChI=1S/C15H21BrN2O3/c1-3-18-6-4-5-11(18)9-17-15(20)12-7-10(16)8-13(21-2)14(12)19/h7-8,11,19H,3-6,9H2,1-2H3,(H,17,20)/t11-/m0/s1
Standard InChI Key UDVCHWOEHQSXMW-NSHDSACASA-N
Isomeric SMILES CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O

Introduction

Chemical Identity and Nomenclature

Basic Identification

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is uniquely identified by the CAS registry number 128600-22-6, providing a standardized reference for this chemical entity in global databases . This benzamide derivative contains a specific arrangement of atoms represented by the molecular formula C15H21BrN2O3, which indicates it consists of 15 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms in its structure . The molecular weight of the compound is calculated to be 357.24 g/mol, which serves as an important parameter for its identification and characterization using various analytical techniques such as mass spectrometry . The compound was created in chemical databases on October 26, 2006, with the most recent modification recorded on March 1, 2025, indicating ongoing research interest in this molecule .

Systematic IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, this compound is systematically named as 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-methoxybenzamide . The name reflects the compound's core benzamide structure with specific substituents and their positions on the aromatic ring. The (2S) designation within the name specifically indicates the S-configuration at the chiral center in the pyrrolidinyl group, highlighting the stereochemical specificity of this molecule . This stereochemical designation is crucial as it determines the three-dimensional arrangement of atoms around the chiral center, which may significantly influence the compound's biological activity and receptor binding properties.

Alternative Identifiers and Notations

Physical and Chemical Properties

Molecular Properties and Lipophilicity

Several computed molecular properties provide insight into the compound's behavior in biological systems. The compound has a calculated XLogP3 value of 2.9, indicating moderate lipophilicity . This value suggests the compound possesses a reasonable balance between hydrophilic and lipophilic properties, which theoretically allows for good membrane permeability while maintaining sufficient water solubility for biological applications. The presence of 2 hydrogen bond donors and 4 hydrogen bond acceptors in the molecular structure enables the compound to form hydrogen bonds with receptor proteins, water molecules, and other biological molecules . These hydrogen bonding capabilities are critical for molecular recognition processes, particularly in receptor-ligand interactions. Additionally, the molecule contains 5 rotatable bonds, which confers conformational flexibility and allows it to adapt its three-dimensional shape to fit into receptor binding pockets .

Comparative Properties

Property(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamideFLB 457 (5-Bromo-2,3-dimethoxy analogue)
Molecular Weight357.24 g/mol 371.27 g/mol
XLogP32.9 Not specified in data
H-Bond Donors2 Likely 1 (no hydroxyl group)
H-Bond Acceptors4 Likely 5 (extra methoxy group)
Rotatable Bonds5 Likely 6 (extra methoxy group)

The replacement of a hydroxyl group with a methoxy group in FLB 457 compared to our compound would likely increase lipophilicity while decreasing hydrogen bond donor capability . This structural difference may affect receptor binding affinity, metabolic stability, and brain penetration properties. The absence of direct comparative experimental data in the available research highlights a gap in our understanding of how these structural modifications specifically impact the pharmacological properties of these compounds.

Structural Characteristics

Molecular Structure and Functional Groups

The structural framework of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide consists of a benzamide core with several key functional groups that define its chemical and biological properties . The central benzene ring is substituted with a bromine atom at position 5, providing a site for potential radioisotope substitution and influencing the electron distribution within the aromatic system . A hydroxyl group at position 2 and a methoxy group at position 3 create a specific pattern of hydrogen bond donors and acceptors that may be crucial for receptor recognition and binding . The amide linkage (-CONH-) connects the aromatic portion to the [(1-ethyl-2-pyrrolidinyl)methyl] side chain, providing conformational rigidity at this junction while maintaining the ability to form hydrogen bonds through the amide nitrogen and carbonyl oxygen .

Stereochemistry and Chiral Properties

The stereochemistry of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is a defining feature that significantly influences its three-dimensional conformation and potentially its biological activity . The compound contains a single chiral center at the C-2 position of the pyrrolidinyl ring, with the S-configuration as indicated by both the "(S)" designation and the "(-)" prefix (referring to the levorotatory optical rotation of plane-polarized light) . This specific stereochemical configuration creates an asymmetric three-dimensional arrangement that affects how the molecule interacts with stereochemically selective binding sites on receptor proteins. Studies on related benzamide compounds have demonstrated that the S-enantiomer typically exhibits substantially higher binding affinity for dopamine D2 receptors compared to the corresponding R-enantiomer, highlighting the importance of this stereochemical feature .

Structural Comparison with Related Compounds

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide belongs to a family of structurally related benzamide derivatives that have been investigated for their interactions with dopamine receptors. A close structural analogue is (-)-(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide (FLB 457 or isoremoxipride), which differs by having two methoxy groups instead of one hydroxyl and one methoxy group . Another related compound is N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-bromo-6-hydroxy-2-methoxybenzamide (Fla 797), which has the same molecular formula but differs in the positions of the hydroxyl and methoxy groups on the benzene ring . S-(-)-N-[(1-ethyl-2-pyrrolidinyl)]methyl-2-hydroxy-3-iodo-6-methoxybenzamide (IBZM) represents another structural variant, where bromine is replaced by iodine and the positions of the substituents are altered . These structural relationships provide a framework for understanding how specific modifications to the core structure might affect binding affinity, selectivity, and other pharmacological properties.

Synthesis and Chemical Reactions

Chemical Reactivity Profiles

The chemical reactivity of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is determined by its functional groups and their electronic interactions. The phenolic hydroxyl group at position 2 represents a moderately acidic site that can participate in deprotonation reactions and form hydrogen bonds with appropriate partners. This hydroxyl group, in conjunction with the neighboring amide and methoxy groups, creates a specific electronic environment that may influence binding interactions with receptor proteins. The methoxy group at position 3 primarily serves as an electron-donating substituent, affecting the electron density distribution in the aromatic ring. The bromine atom at position 5 introduces an electronegative influence and provides a site for potential halogen bonding or substitution reactions, including radioisotope exchange for imaging applications. The tertiary amine in the pyrrolidinyl group can act as a base and nucleophile, and is likely to become protonated at physiological pH, forming a positively charged species that can interact with negatively charged amino acid residues in receptor binding sites .

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

The relationship between structural features and biological activity can be inferred from studies on similar benzamide compounds. Research on IBZM, a related compound, demonstrated high specific dopamine D2 receptor binding with a Kd value of 0.426 ± 0.082 nM and a Bmax of 480 ± 22 fmol/mg of protein in rat striatum . Competition studies with IBZM showed a clear rank order of potency: spiperone > S(-)IBZM >> R(+)IBZM > S(-)BZM > dopamine > ketanserin > SCH-23390 >> propranolol, norepinephrine, serotonin . This ranking highlights the importance of stereochemistry, with the S-isomer showing significantly higher affinity than the R-isomer . The positioning of hydroxyl and methoxy groups on the benzene ring appears critical for optimal binding, as evidenced by the differential affinities of various benzamide analogues . The substitution of bromine in our compound, compared to iodine in IBZM, would likely affect lipophilicity, metabolic stability, and potentially binding affinity, though the magnitude and direction of these effects would require experimental determination.

Comparative Analysis with Structural Analogues

Structural and Chemical Comparisons

A systematic comparison of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide with its structural analogues reveals important similarities and differences that may influence their respective pharmacological profiles:

CompoundKey Structural FeaturesMolecular WeightCAS NumberReference
(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide5-Br, 2-OH, 3-OCH3357.24 g/mol128600-22-6
(-)-(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide (FLB 457)5-Br, 2-OCH3, 3-OCH3371.27 g/mol107188-74-9
N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-bromo-6-hydroxy-2-methoxybenzamide (Fla 797)5-Br, 6-OH, 2-OCH3357.24 g/mol84226-14-2

The primary structural difference between our compound and FLB 457 is the replacement of a hydroxyl group with a methoxy group, which would likely increase lipophilicity and decrease hydrogen bond donor capability . Compared to Fla 797, the main difference lies in the position of the hydroxyl and methoxy groups on the benzene ring, which would affect the electronic distribution and potentially the binding orientation within receptor pockets . These subtle structural variations create a series of related compounds with potentially different pharmacological profiles, allowing for the study of structure-activity relationships and the optimization of desired properties.

Pharmacological Differences

While direct comparative pharmacological data for these compounds is limited in the available research, studies on related benzamide derivatives provide some insights. Different substitution patterns on the benzene ring can significantly affect binding affinity and selectivity for dopamine receptor subtypes . The presence and position of hydroxyl groups are particularly important, as they can form hydrogen bonds with specific serine residues in the receptor binding site . The S-configuration at the pyrrolidinyl chiral center appears critical for high-affinity binding across this class of compounds, as demonstrated by the substantially lower binding affinity of R-isomers compared to their S-counterparts .

In studies with IBZM, the in vitro affinity constant (Kd) for rat striatum tissue preparation was found to be 0.426 nM, compared to 13 nM, 1.1 nM, and 0.17 nM for sulpiride, raclopride, and eticlopride, respectively . These differences in binding affinity highlight how structural modifications within this chemical class can result in significant variations in receptor interactions. Without specific binding data for (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, its exact pharmacological profile relative to these analogues remains to be determined through experimental studies.

Research Applications of Analogues

Structural analogues of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide have been utilized in various research applications, providing potential directions for the application of our compound. FLB 457 (isoremoxipride) has been investigated for its potential as an antipsychotic agent and as a template for developing PET tracers for imaging extrastriatal dopamine D2 receptors . The 2-hydroxy analogue of FLB 457, designated as FLB 463, has been studied alongside FLB 457 for their conformational properties, providing insights into the structural requirements for optimal receptor binding .

IBZM, when radiolabeled with 123I, has been successfully employed as a SPECT imaging agent for visualizing dopamine D2 receptors in the brain, demonstrating high concentration in the basal ganglia and allowing for the quantification of receptor density in various neurological conditions . These diverse applications of structurally related compounds suggest that (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide could potentially be utilized in similar contexts, particularly in neuroimaging and as a pharmacological probe for studying dopamine receptor function and distribution.

Future Research Directions

Synthesis and Characterization Needs

Future research on (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide should prioritize the development of efficient synthetic routes with high yields and stereochemical purity. Optimized synthetic methods would facilitate the production of sufficient quantities for comprehensive physicochemical characterization and biological evaluation. Detailed spectroscopic analyses, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography, would provide valuable information about the compound's structural features, conformation, and intermolecular interactions in the solid state. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could elucidate the compound's thermal stability and phase transitions, which are important parameters for formulation development and storage conditions. Solubility studies in various solvents and physiologically relevant media would provide crucial information for developing suitable formulations for biological testing.

Pharmacological Investigation Opportunities

Comprehensive pharmacological characterization represents a critical area for future research on this compound. In vitro receptor binding studies across various dopamine receptor subtypes (D1-D5) would establish the compound's affinity and selectivity profile . Functional assays measuring effects on secondary messenger systems (e.g., cAMP levels, calcium mobilization) would determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors . Autoradiography studies using radiolabeled versions of the compound could map its binding distribution in brain tissue sections, providing insights into potential central nervous system applications . In vivo pharmacokinetic studies would establish the compound's absorption, distribution, metabolism, excretion, and brain penetration properties, which are essential parameters for assessing its potential as a drug candidate or imaging agent. Behavioral studies in animal models of neurological or psychiatric disorders could evaluate the compound's effects on relevant symptomatic domains, such as motor function, cognition, or sensory processing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator